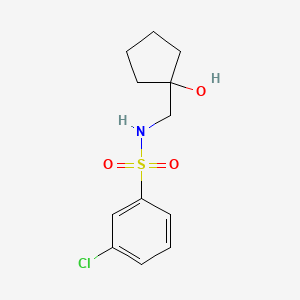

3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c13-10-4-3-5-11(8-10)18(16,17)14-9-12(15)6-1-2-7-12/h3-5,8,14-15H,1-2,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGUNSMMIJTLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves the following steps:

Formation of the Hydroxycyclopentyl Intermediate: The starting material, cyclopentanol, is subjected to a series of reactions to introduce the hydroxy group.

Chlorination: The intermediate is then chlorinated using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Sulfonamide Formation: The chlorinated intermediate is reacted with benzenesulfonamide under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include thionyl chloride for chlorination and benzenesulfonamide for the sulfonamide formation.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the dechlorinated product.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential as a therapeutic agent due to its structural characteristics, particularly the sulfonamide group, which is known for its ability to inhibit various enzymes.

Enzyme Inhibition

Sulfonamides are recognized for their role as enzyme inhibitors, particularly in the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), 3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can effectively disrupt bacterial growth, making it a candidate for antibiotic development .

Anticancer Activity

Research has indicated that sulfonamide derivatives can inhibit carbonic anhydrases, which are enzymes involved in tumor progression. Studies have shown that modifications to the sulfonamide structure can enhance selectivity and potency against specific cancer cell lines, such as MDA-MB-231 . The compound's efficacy in inducing apoptosis in cancer cells suggests its utility in cancer therapy.

Biological Research Applications

The compound's unique structure allows for diverse applications in biological research, particularly in studying inflammatory processes and cellular mechanisms.

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the role of compounds similar to this compound as inhibitors of the NLRP3 inflammasome, which is implicated in various diseases such as Alzheimer's and myocardial infarction. These compounds can modulate inflammatory responses, providing a pathway for therapeutic interventions in chronic inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of sulfonamides has been extensively documented. The compound's ability to inhibit bacterial growth through enzyme inhibition positions it as a valuable agent in combating infections caused by resistant bacterial strains .

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in the production of specialty chemicals.

Synthesis of Complex Molecules

As a versatile building block, this compound can be utilized in organic synthesis to create more complex chemical entities. Its functional groups enable various chemical transformations that are crucial in developing new materials or pharmaceuticals.

Intermediate in Chemical Manufacturing

The compound may serve as an intermediate in the synthesis of other industrial chemicals, enhancing efficiency and reducing costs in chemical manufacturing processes.

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The chloro group and the sulfonamide moiety play crucial roles in its binding to enzymes or receptors. The hydroxycyclopentyl group may enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Insights :

- Synthetic Efficiency : Compound 15 (83% yield) demonstrates that piperidinyl and dihydrobenzofuran groups facilitate efficient coupling, whereas pyridinyl substituents (as in 3f) reduce yields due to steric and electronic challenges .

- Substituent Complexity : The hydroxycyclopentyl group in the target compound may require specialized protection/deprotection steps during synthesis, similar to dihydrobenzofuran-containing analogs .

Physicochemical Properties

Melting Points and Solubility

- 3f : Melting point 102.3–103.3°C, indicating crystalline stability .

- Compound 15 : Synthesized as a colorless oil, suggesting lower crystallinity and higher lipophilicity .

Antifungal Activity

- Phthalazinone-based sulfonamides (e.g., derivatives in ) exhibit MIC values ≤25 µg/mL against Candida albicans, outperforming fluconazole. Activity is enhanced by removing methyl groups at specific positions .

- However, this requires experimental validation.

Receptor Antagonism

- Compound 15 acts as a dual α2A/5-HT7 receptor antagonist, attributed to its dihydrobenzofuran and piperidinyl groups, which enhance binding to neural receptors .

- Target Compound : The hydroxycyclopentyl group could modulate receptor selectivity, but its pharmacological profile remains unexplored.

Insecticidal Activity

Key Data Table: Comparative Overview

Biological Activity

Overview

3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of sulfonamides, which are known for their diverse pharmacological properties, including antibacterial and analgesic effects. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exerting antimicrobial effects. Additionally, its structural modifications may enhance selectivity towards certain receptors or enzymes involved in pain modulation and inflammation.

Antimicrobial Activity

Studies have indicated that sulfonamides exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, a comparative study showed that derivatives with similar structures exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Analgesic Activity

Research has also explored the analgesic potential of this compound through its interaction with the κ-opioid receptor (KOR). A study focusing on related compounds demonstrated that modifications in the benzenesulfonamide structure could lead to enhanced affinity for KOR, resulting in potent antinociceptive effects. The compound's efficacy was evaluated using the abdominal constriction test in mice, showing significant pain relief comparable to established analgesics.

Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted the importance of the cyclopentyl group in enhancing the biological activity of sulfonamides. By systematically altering substituents on the benzene ring and evaluating their effects on KOR binding affinity, researchers identified optimal configurations that maximized analgesic effects while minimizing side effects.

Study 2: In Vivo Efficacy

In vivo studies demonstrated that administering this compound resulted in a statistically significant reduction in pain scores in animal models. The compound was well-tolerated with minimal adverse effects observed during the trials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonylation of the amine-functionalized cyclopentanol derivative. For analogous sulfonamides, chlorinated benzenesulfonyl chloride is reacted with a hydroxyalkylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF at 0–25°C . Yield optimization requires careful control of stoichiometry, temperature, and reaction time. For example, IR spectroscopy (e.g., peaks at 1346–1157 cm⁻¹ for sulfonamide S=O stretching) and HPLC (≥98% purity) are critical for verifying intermediate formation .

Q. How is the purity and structural identity of this compound validated in academic research?

- Methodological Answer : Combinatorial analytical techniques are employed:

- Spectroscopy : IR identifies functional groups (e.g., hydroxyl at 3398 cm⁻¹, sulfonamide at 1157 cm⁻¹) .

- Chromatography : HPLC with UV detection ensures purity (>95%), while LC-MS confirms molecular weight .

- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group parameters: a = 25.0232 Å, b = 5.3705 Å) resolves stereochemistry and bond angles .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzene ring or cyclopentyl group) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs systematically:

- Chloro vs. Fluoro Substitution : Chloro groups enhance antimicrobial activity due to increased electrophilicity, while fluoro analogs show altered pharmacokinetics (e.g., logP differences) .

- Cyclopentyl Hydroxylation : The 1-hydroxycyclopentyl moiety may improve solubility but reduce membrane permeability, as seen in analogous sulfonamides .

- Experimental Design : Biological assays (e.g., MIC tests for antimicrobial activity) paired with computational docking (e.g., AutoDock Vina) quantify target binding affinities .

Q. What computational strategies are used to predict reactivity or optimize synthesis pathways for this sulfonamide?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates to identify low-energy pathways .

- Machine Learning : Training datasets from PubChem or crystallographic databases (e.g., CCDC) predict solvent effects or regioselectivity in sulfonylation .

- Case Study : ICReDD’s integrated computational-experimental workflow reduced reaction optimization time for analogous compounds by 40% through Bayesian experimental design .

Q. How does molecular conformation, resolved via crystallography, inform target interaction studies?

- Methodological Answer :

- Crystal Structure Insights : The dihedral angle between the benzene ring and sulfonamide group (e.g., 85.2° in 4-chloro-N-(3-methylphenyl)benzenesulfonamide) dictates steric compatibility with enzymatic pockets .

- Hydrogen Bonding : Hydroxyl and sulfonamide oxygen atoms form critical H-bonds with residues (e.g., Tyr-114 in carbonic anhydrase), validated by mutagenesis studies .

- Dynamic Behavior : Molecular dynamics simulations (e.g., GROMACS) assess conformational flexibility under physiological conditions .

Data Contradictions and Resolution

- Chloro Substitution Efficacy : reports enhanced antimicrobial activity with chloro groups, whereas notes reduced solubility in chlorinated analogs. Resolution involves balancing hydrophobicity (ClogP) via co-solvent formulations or prodrug strategies .

- Synthetic Yields : Discrepancies in yields (e.g., 70–90% in vs. 50–60% in similar protocols) highlight the need for rigorous moisture control during sulfonylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.